molecular formula C16H13ClN2OS B2955037 5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one CAS No. 1396568-50-5

5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one

Cat. No. B2955037
CAS RN: 1396568-50-5
M. Wt: 316.8
InChI Key: UVAOXTRNBJLQQE-UHFFFAOYSA-N
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Description

The compound “5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone group, which is a type of heterocyclic compound. Thiazolidinones are known for their wide range of biological activities .

Scientific Research Applications

Antimicrobial Resistance Disruption

This compound has been used in research to disrupt antimicrobial resistance by interfering with extracytoplasmic protein folding . In particular, it has been found to impair DsbA-mediated disulfide bond formation, which incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . This disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants .

Inhibition of the DSB System

The compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms . By using this molecule, researchers have been able to chemically inhibit the function of the DSB system .

Reduction of Oxygen Production in Algal Cells

Research has shown that this compound, found in CS gas, can reduce oxygen production in algal cells . The study assessed the toxicity limit and microorganism’s reaction to the oxidative stress induced by O-chlorobenzylidenemalonitrile on the green algae Chlorella pyrenoidosa .

Assessment of Ecotoxicity

The compound has been used in studies to assess its ecotoxicity, particularly in relation to aquatic creatures . This research provides basic information on the toxicity of O-chlorobenzylidenemalonitrile to aquatic creatures, which serves as a foundation for evaluating the possible effects on aquatic ecosystems .

Synthesis of Pyrimido[4,5-c]quinoline Derivatives

The compound has been used in the synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives . These derivatives have been synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

Future Directions

While specific future directions for “5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one” are not available, research into similar compounds is ongoing. These compounds are often investigated for their potential therapeutic applications, and new synthetic methods are being developed to improve their properties .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(18)21-14)12-7-2-1-3-8-12/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOXTRNBJLQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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